

5-Bromo-2-methoxybenzenesulfonamide: A Technical Review for Drug Discovery

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Compound of Interest

Compound Name:	5-Bromo-2-methoxybenzenesulfonamide
Cat. No.:	B1277058

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide that serves as a versatile intermediate in synthetic organic chemistry. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, bestowing upon this class of compounds a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a bromine atom and a methoxy group on the benzene ring of **5-Bromo-2-methoxybenzenesulfonamide** provides specific steric and electronic properties that can be exploited for the design of novel drug candidates. This technical guide provides a comprehensive review of the available literature on **5-Bromo-2-methoxybenzenesulfonamide**, focusing on its synthesis, chemical properties, and potential biological applications, particularly in the context of cancer chemotherapy through the inhibition of tubulin polymerization.

Chemical and Physical Properties

5-Bromo-2-methoxybenzenesulfonamide is a solid compound with the chemical formula $C_7H_8BrNO_3S$ and a molecular weight of 266.11 g/mol .^[1] Its structure features a benzene ring substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a sulfonamide group at the 1-position. A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ BrNO ₃ S	[1]
Molecular Weight	266.11 g/mol	[1]
CAS Number	23095-14-9	[1]
Appearance	Solid	
IUPAC Name	5-bromo-2-methoxybenzenesulfonamide	[1]
InChI Key	WHYIIAFUVXCXIL-UHFFFAOYSA-N	[1]
SMILES	COC1=C(C=C(C=C1)Br)S(=O)(=O)N	

Synthesis

The synthesis of **5-Bromo-2-methoxybenzenesulfonamide** can be achieved through a two-step process starting from the commercially available 4-bromoanisole. The first step involves the chlorosulfonation of 4-bromoanisole to yield 5-bromo-2-methoxybenzenesulfonyl chloride. This intermediate is then subjected to amination to produce the final product.

Experimental Protocol: Synthesis of 5-Bromo-2-methoxybenzenesulfonamide

Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl chloride

This procedure is adapted from the synthesis of related benzenesulfonyl chlorides.

- Materials: 4-Bromoanisole, Chlorosulfonic acid, Dichloromethane (DCM).
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (2 equivalents) to 0 °C in an ice bath.

- Slowly add 4-bromoanisole (1 equivalent) dropwise to the cooled chlorosulfonic acid with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- The crude 5-bromo-2-methoxybenzenesulfonyl chloride will precipitate as a solid.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of **5-Bromo-2-methoxybenzenesulfonamide**

This is a standard procedure for the conversion of sulfonyl chlorides to sulfonamides.

- Materials: 5-Bromo-2-methoxybenzenesulfonyl chloride, Ammonium hydroxide solution (concentrated), Dichloromethane (DCM).
- Procedure:
 - Dissolve the crude 5-bromo-2-methoxybenzenesulfonyl chloride (1 equivalent) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
 - Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.
 - Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
 - Monitor the reaction by TLC.
 - After the reaction is complete, separate the organic layer.
 - Wash the organic layer with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **5-Bromo-2-methoxybenzenesulfonamide**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.



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Synthetic workflow for **5-Bromo-2-methoxybenzenesulfonamide**.

Potential Biological Activity and Mechanism of Action

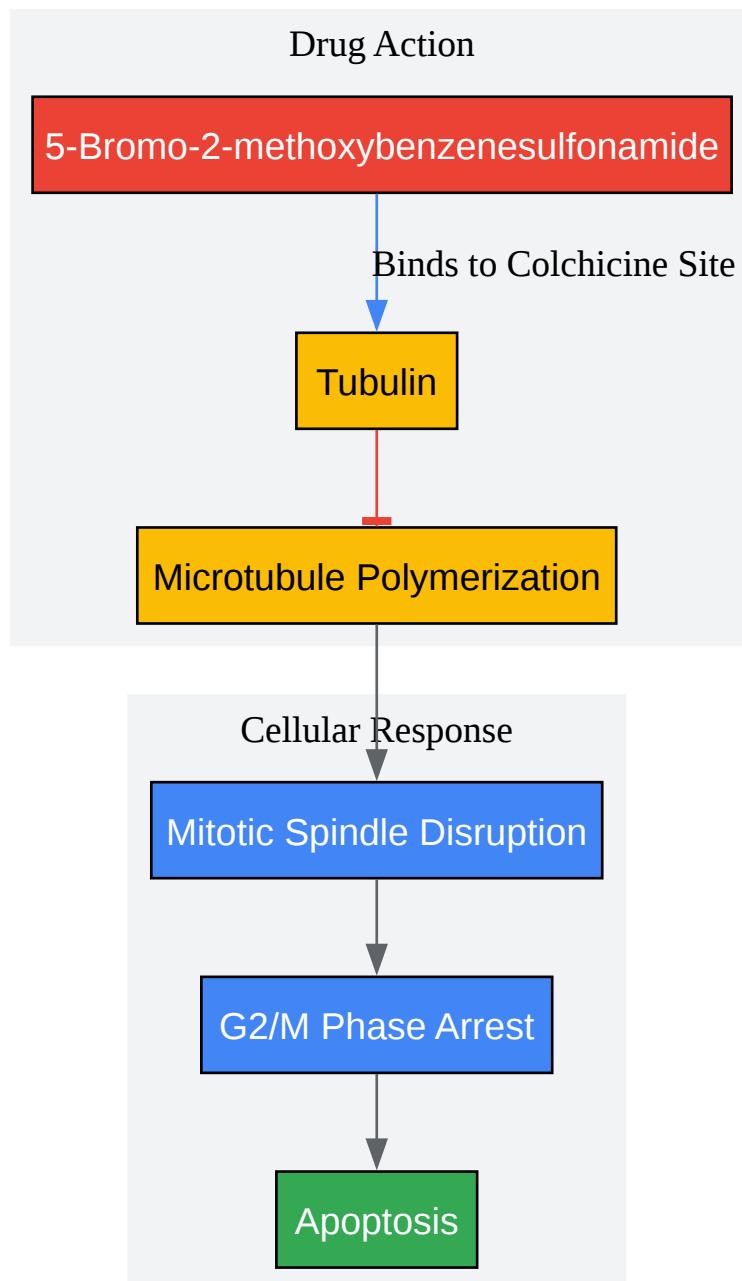
While direct biological data for **5-Bromo-2-methoxybenzenesulfonamide** is limited in the public domain, the broader class of substituted benzenesulfonamides has been extensively studied, particularly as anticancer agents. A significant body of research points towards the inhibition of tubulin polymerization as a primary mechanism of action for many compounds within this class.

A study by González et al. (2021) on a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides with various methoxy and bromo substitutions revealed potent cytotoxic activity against several human tumor cell lines, including HeLa, HT-29, and MCF7. The most active compounds in this series exhibited sub-micromolar IC₅₀ values. The study strongly suggests that these compounds act as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin. This binding disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Given the structural similarities, it is plausible that **5-Bromo-2-methoxybenzenesulfonamide** could also exhibit cytotoxic activity through a similar mechanism. The bromo and methoxy substituents can influence the binding affinity of the molecule to the colchicine binding pocket of tubulin.

Proposed Signaling Pathway for Cytotoxicity

The proposed mechanism of action involves the inhibition of tubulin polymerization, which triggers a cascade of events leading to apoptotic cell death.



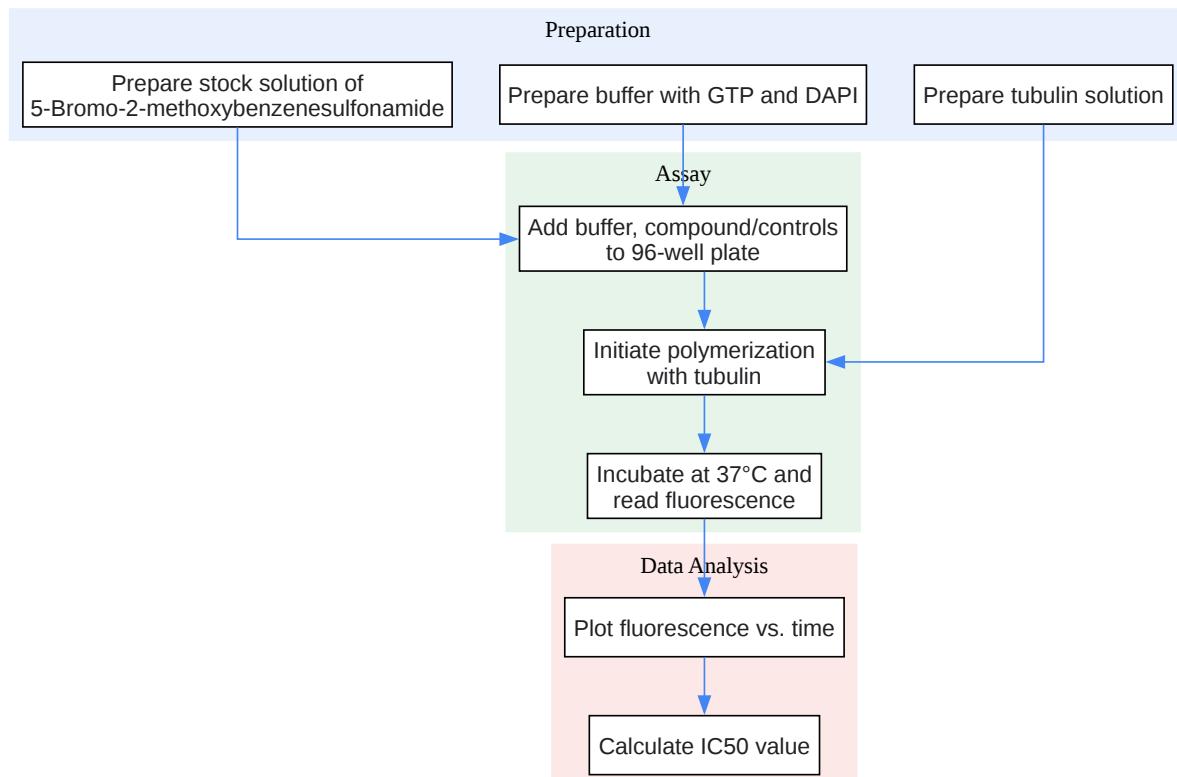
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Proposed mechanism of action for **5-Bromo-2-methoxybenzenesulfonamide**.

Experimental Protocol: Tubulin Polymerization Assay

To experimentally verify the proposed mechanism of action, a tubulin polymerization assay can be performed.

- Materials: Purified tubulin protein, GTP, DAPI, fluorescence buffer, **5-Bromo-2-methoxybenzenesulfonamide**, positive control (e.g., colchicine), negative control (DMSO), 96-well black plates, fluorescence plate reader.
- Procedure:
 - Prepare a stock solution of **5-Bromo-2-methoxybenzenesulfonamide** in DMSO.
 - In a 96-well black plate, add fluorescence buffer containing GTP and DAPI.
 - Add varying concentrations of **5-Bromo-2-methoxybenzenesulfonamide** to the wells. Include wells with colchicine as a positive control and DMSO as a negative control.
 - Initiate the polymerization by adding purified tubulin to each well.
 - Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C.
 - Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes). An increase in fluorescence indicates tubulin polymerization.
 - Plot the fluorescence intensity against time for each concentration of the test compound.
 - Calculate the IC₅₀ value for the inhibition of tubulin polymerization.



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Workflow for the tubulin polymerization assay.

Conclusion

5-Bromo-2-methoxybenzenesulfonamide is a valuable synthetic intermediate with the potential for development into a potent therapeutic agent. While direct biological data is currently scarce, the extensive research on structurally related benzenesulfonamides provides

a strong rationale for investigating its activity as a tubulin polymerization inhibitor for cancer therapy. The synthetic route is straightforward, and established *in vitro* assays can be readily employed to determine its biological efficacy and mechanism of action. Further research into this and similar compounds could lead to the discovery of novel and effective anticancer drugs. This technical guide provides a foundational understanding for researchers and drug development professionals to initiate and advance the exploration of **5-Bromo-2-methoxybenzenesulfonamide** in their research programs.

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References

- 1. 5-Bromo-2-methoxybenzenesulphonamide | C7H8BrNO3S | CID 8317967 - PubChem [pubchem.ncbi.nlm.nih.gov]
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